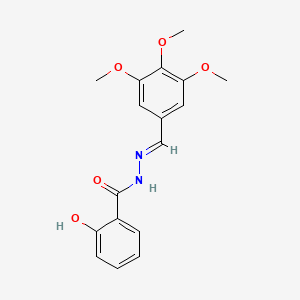
1-(phenylsulfonyl)-1H-1,2,4-triazol-3-amine
Overview
Description
1-(Phenylsulfonyl)-1H-1,2,4-triazol-3-amine is a chemical compound that belongs to the class of triazoles. These compounds have gained interest in various fields of chemistry due to their versatile chemical properties and potential applications in medicinal chemistry and drug design.
Synthesis Analysis
The synthesis of triazole derivatives like 1-(phenylsulfonyl)-1H-1,2,4-triazol-3-amine involves regioselective sulfonamidation reactions. For instance, the synthesis of 2-(phenylsulfonyl)-2H-1,2,3-triazole, a related compound, is achieved through a sulfonamidation reaction of 1H-1,2,3-triazole with benzenesulfonyl chloride in dichloromethane using triethylamine. This method provides good yield, excellent regioselectivity, and operational simplicity (Salinas-Torres et al., 2022).
Molecular Structure Analysis
Triazole derivatives demonstrate varied molecular structures depending on their substitution patterns. In the case of 1-(phenylsulfonyl)-indole derivatives, the structure is significantly influenced by the nature of the substituents. These compounds can exhibit L-shaped or V-shaped molecular geometries, as determined by single crystal X-ray crystallography (Mannes et al., 2017).
Chemical Reactions and Properties
Triazoles, including those with phenylsulfonyl groups, are known for their ability to participate in a variety of chemical reactions. They can serve as intermediates for further chemical transformations, contributing to the synthesis of more complex heterocyclic structures. For example, triazoles can react with nitriles and acetylenes in the presence of aluminum chloride to form substituted triazoles and pyrazoles (Ito et al., 1983).
Scientific Research Applications
Synthesis and Crystallography
- Synthesis and Structural Analysis: Derivatives of 1-(phenylsulfonyl)indole, which include compounds structurally similar to 1-(phenylsulfonyl)-1H-1,2,4-triazol-3-amine, have been synthesized and analyzed using crystallography. These studies provide insights into the molecular structures and formation of such compounds, which are valuable in materials science and pharmaceutical research (Mannes et al., 2017).
Biological and Medicinal Applications
Anticancer Properties
Research has shown that derivatives of 1,2,3-Triazole containing sulfonyl groups, similar to 1-(phenylsulfonyl)-1H-1,2,4-triazol-3-amine, demonstrate moderate activity against various cancer cell lines, such as renal, central nervous system, colon, and breast cancer cells. This indicates potential applications in cancer therapy and drug design (Salinas-Torres et al., 2022).
Antimicrobial Activity
Compounds with structures similar to 1-(phenylsulfonyl)-1H-1,2,4-triazol-3-amine have been reported to exhibit antimicrobial properties. Such compounds have been tested against various bacterial and fungal pathogens, suggesting their potential use as antimicrobial agents in pharmaceuticals (Almajan et al., 2010).
Material Science
- Polyimide Ionomer Membranes: Research involving sulfonated polyimide (SPI) copolymers, which include 3-(4-aminophenyl)-5-(3-aminophenyl)-1H-1,2,4-triazole, demonstrates the potential of such compounds in creating flexible membranes with high thermal and mechanical stability. These have applications in fields like material science, particularly in developing advanced materials with specific properties (Saito et al., 2010).
Photophysical Properties
- Optical Materials: A study focusing on the synthesis of fully substituted 1H-1,2,4-triazol-3-amines, structurally related to 1-(phenylsulfonyl)-1H-1,2,4-triazol-3-amine, highlights their potential applications in organic and medicinal chemistry, as well as optical materials due to their fluorescence and aggregation-induced emission properties. This suggests their use in developing photophysical materials (Guo et al., 2021).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
1-(benzenesulfonyl)-1,2,4-triazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O2S/c9-8-10-6-12(11-8)15(13,14)7-4-2-1-3-5-7/h1-6H,(H2,9,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWCIEWLJSUAFHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=NC(=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(phenylsulfonyl)-1H-1,2,4-triazol-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4aR*,7aS*)-1-(3-methyl-2-buten-1-yl)-4-(3-pyridazinylcarbonyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5560858.png)

![N-[6-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B5560862.png)
![4-[(2,6-dimethylmorpholin-4-yl)carbonyl]-1-(2-methylphenyl)pyrrolidin-2-one](/img/structure/B5560870.png)
![5-[(4-methoxybenzoyl)amino]isophthalic acid](/img/structure/B5560888.png)
![ethyl [(3-cyano-6-cyclopropyl-4-phenyl-2-pyridinyl)thio]acetate](/img/structure/B5560893.png)
![N-[4-(acetylamino)phenyl]-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B5560906.png)
![2-[3-(2-hydroxyethyl)-4-(4-methoxy-3-methylbenzyl)-1-piperazinyl]acetamide](/img/structure/B5560911.png)
![(1S*,5R*)-6-(3-methyl-2-buten-1-yl)-3-[(1-methyl-6-oxo-1,6-dihydro-3-pyridazinyl)carbonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5560924.png)
![3-(1H-imidazol-2-yl)-1-[3-(4H-1,2,4-triazol-4-yl)benzoyl]piperidine](/img/structure/B5560925.png)

![N-[2-(1-azepanyl)-2-phenylethyl]-3-isopropyl-5-isoxazolecarboxamide](/img/structure/B5560948.png)
![ethyl 4-{3-[(3-bromophenyl)amino]-3-oxopropyl}-1-piperazinecarboxylate hydrochloride](/img/structure/B5560956.png)
![3,4-dimethoxy-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5560962.png)